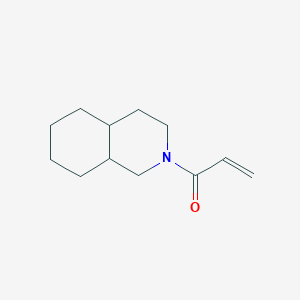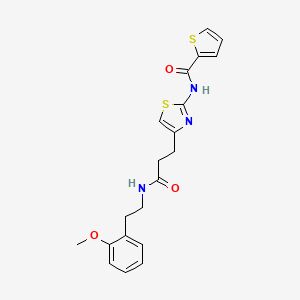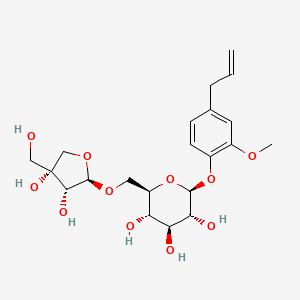
1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one, also known as DHIP, is a synthetic compound that has been used in scientific research over the past few decades. It is a member of the isoquinoline family, which is a group of compounds that have a variety of pharmacological properties. DHIP has been studied for its potential therapeutic effects, as well as its ability to modulate various biochemical processes.
科学的研究の応用
1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one has been studied for a variety of scientific research applications. It has been used as a model compound to study the effects of isoquinoline derivatives on various biochemical processes, such as protein-DNA interactions, enzyme activity, and gene expression. This compound has also been used to study the effects of isoquinoline derivatives on neuronal function, as well as their potential therapeutic effects. In addition, this compound has been used to study the effects of isoquinoline derivatives on the metabolism of neurotransmitters, such as serotonin and dopamine.
作用機序
The exact mechanism of action of 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one is not fully understood. However, it is believed that this compound binds to certain receptors in the brain and modulates their activity. In particular, this compound has been found to bind to the serotonin 5-HT2A receptor, as well as the dopamine D2 receptor. It is thought that these interactions may be responsible for the observed effects of this compound on biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In particular, this compound has been found to modulate the activity of various enzymes, as well as the expression of certain genes. This compound has also been found to modulate the metabolism of neurotransmitters, such as serotonin and dopamine. In addition, this compound has been found to modulate neuronal function, as well as the release of hormones, such as adrenaline and cortisol.
実験室実験の利点と制限
1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one has a number of advantages for lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. In addition, this compound is non-toxic and has a low cost. However, there are also some limitations to using this compound in lab experiments. For example, this compound is not very soluble in water, which can make it difficult to work with in certain applications. In addition, this compound is not very selective in its effects, which can make it difficult to study certain biochemical processes in detail.
将来の方向性
The future of 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one research is promising. There are a number of potential future directions for research, including the development of new synthesis methods, the study of its effects on other biochemical processes, and the investigation of its potential therapeutic effects. In addition, this compound could be used as a model compound to study the effects of isoquinoline derivatives on various biochemical processes, such as protein-DNA interactions, enzyme activity, and gene expression. Finally, further research could be conducted to investigate the mechanism of action of this compound and to develop more selective and potent isoquinoline derivatives.
合成法
1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one is most commonly synthesized using a two-step procedure. The first step involves the reaction of 2-aminopropanal with 1,2,3,4-tetrahydroisoquinoline in aqueous solution to form a Schiff base. This is then reduced with sodium borohydride to form the desired product. This method is relatively simple and efficient, although other methods have been developed for the synthesis of this compound.
特性
IUPAC Name |
1-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-12(14)13-8-7-10-5-3-4-6-11(10)9-13/h2,10-11H,1,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSMIYCMKWULLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2CCCCC2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-3-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2454849.png)
![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2454852.png)

![N-(3,4-dimethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2454856.png)
![2-(3-Methoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2454857.png)
![6-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide](/img/structure/B2454858.png)
![N-(1,3-benzodioxol-5-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2454859.png)
![[1-(Oxolan-2-yl)cyclobutyl]methanol](/img/structure/B2454863.png)

![N-[2-(5-Hydroxypyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B2454865.png)


![(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid](/img/no-structure.png)